N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
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Overview
Description
N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide: is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Alkylation: The pyrrolo[2,3-b]pyridine core is then alkylated using benzyl halides under basic conditions to introduce the benzyl group.
Amidation: The final step involves the formation of the acetamide linkage. This can be done by reacting the alkylated pyrrolo[2,3-b]pyridine with 2-methylprop-2-enylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolo[2,3-b]pyridine ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where halides or other nucleophiles can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halides (e.g., benzyl chloride) and bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines, alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-indol-3-yl)acetamide
- N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide
- N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetamide
Uniqueness
N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15(2)13-23(14-16-7-4-3-5-8-16)19(24)11-17-12-22-20-18(17)9-6-10-21-20/h3-10,12H,1,11,13-14H2,2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUMVGHRHWDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN(CC1=CC=CC=C1)C(=O)CC2=CNC3=C2C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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